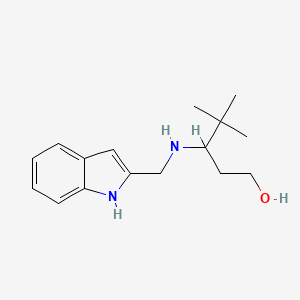![molecular formula C18H30N4O2 B7038116 N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide](/img/structure/B7038116.png)
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide is a complex organic compound with a molecular formula of C17H28N4O2. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-chloromethylpyridine, which is then reacted with N-ethylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) and involves the use of potassium carbonate as a base . The final product is obtained after purification steps, including recrystallization and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Shares a similar piperazine structure and is used in similar applications.
N-2-(4-ethylpiperazin-1-yl)ethylamine: Another compound with a piperazine ring, used in organic synthesis.
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-4-7-22(14-13-21-11-9-20(5-2)10-12-21)18(24)16-6-8-19(3)17(23)15-16/h6,8,15H,4-5,7,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDXWWNOONECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)CC)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[cyclopropyl(2,3-dihydro-1H-inden-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B7038037.png)
![4-[(3-fluorophenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038039.png)
![4-(2-fluoro-3-methoxyphenyl)-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B7038046.png)
![[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(2S,4S)-1,2-dimethylpiperidin-4-yl]methanone](/img/structure/B7038053.png)

![5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine](/img/structure/B7038066.png)
![3-(2-Chloro-6-fluorophenyl)-2-hydroxy-1-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B7038074.png)
![1-[3-(Hydroxymethyl)-3-propylpyrrolidin-1-yl]-3-methyl-3-(4-methylphenyl)butan-1-one](/img/structure/B7038100.png)
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7038102.png)
![N-[2-(azepan-1-yl)ethyl]-2-methyl-6-oxo-N-propyl-1H-pyridine-3-carboxamide](/img/structure/B7038104.png)
![4-[2-(2,5-difluorophenyl)cyclopropanecarbonyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7038105.png)
![[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038110.png)
![4-methyl-5-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7038128.png)
![(1-methylindol-4-yl)-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038132.png)
